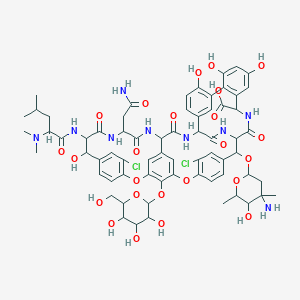

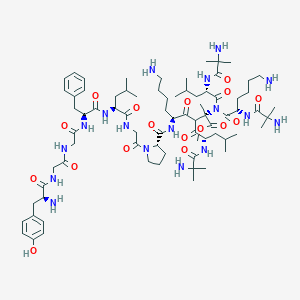

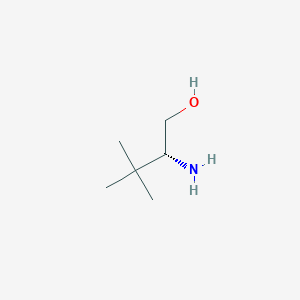

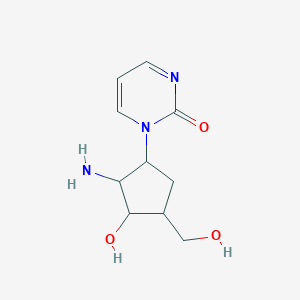

1-(2-Amino-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Amino-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone, commonly known as AICAR, is a synthetic nucleotide analog with potential therapeutic applications in various diseases. It is a potent activator of AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy metabolism. In

Mécanisme D'action

AICAR activates 1-(2-Amino-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone, which is a cellular energy sensor that regulates various metabolic pathways. 1-(2-Amino-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone is activated by an increase in the AMP/ATP ratio, which occurs during cellular stress conditions such as exercise, hypoxia, and nutrient deprivation. AICAR mimics the effect of AMP on 1-(2-Amino-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone, leading to its activation and subsequent phosphorylation of downstream targets. 1-(2-Amino-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone activation results in the stimulation of glucose uptake and fatty acid oxidation, as well as the inhibition of gluconeogenesis and lipogenesis.

Biochemical and Physiological Effects

AICAR has been shown to have several biochemical and physiological effects in various tissues. In skeletal muscle, AICAR increases glucose uptake and fatty acid oxidation, leading to improved insulin sensitivity and energy metabolism. In adipose tissue, AICAR reduces lipid accumulation and inflammation, which may have implications for the treatment of obesity and related metabolic disorders. In the liver, AICAR decreases inflammation and improves insulin sensitivity, which may be beneficial in the treatment of non-alcoholic fatty liver disease. AICAR also has protective effects in the heart and brain, reducing ischemic injury and improving recovery after injury.

Avantages Et Limitations Des Expériences En Laboratoire

AICAR has several advantages for use in lab experiments. It is a potent and specific activator of 1-(2-Amino-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone, which allows for the study of its downstream effects on cellular metabolism. AICAR is also stable and can be easily synthesized, making it a useful tool for in vitro and in vivo studies. However, AICAR has some limitations, including its potential toxicity at high concentrations and its short half-life in vivo. These limitations need to be taken into account when designing experiments using AICAR.

Orientations Futures

There are several future directions for the study of AICAR and its potential therapeutic applications. One area of research is the development of more potent and selective 1-(2-Amino-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone activators that can be used in the treatment of metabolic disorders and cancer. Another area of research is the investigation of the mechanisms underlying the protective effects of AICAR in the heart and brain, which may lead to the development of new treatments for ischemic injury. Additionally, the use of AICAR in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential toxicity.

Méthodes De Synthèse

AICAR can be synthesized through a multistep procedure starting from commercially available starting materials. The synthesis involves the protection of the hydroxyl groups, followed by the formation of the cyclopentane ring and the introduction of the amino and pyrimidine moieties. The final deprotection step yields AICAR as a white crystalline solid with a high degree of purity.

Applications De Recherche Scientifique

AICAR has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle, reduce lipid accumulation in adipose tissue, and decrease inflammation in the liver. AICAR has also been demonstrated to protect against ischemic injury in the heart and brain and to inhibit tumor cell growth and metastasis.

Propriétés

Numéro CAS |

111795-60-9 |

|---|---|

Nom du produit |

1-(2-Amino-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone |

Formule moléculaire |

C10H15N3O3 |

Poids moléculaire |

225.24 g/mol |

Nom IUPAC |

1-[2-amino-3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one |

InChI |

InChI=1S/C10H15N3O3/c11-8-7(4-6(5-14)9(8)15)13-3-1-2-12-10(13)16/h1-3,6-9,14-15H,4-5,11H2 |

Clé InChI |

BSXUSNWVPBLSKG-UHFFFAOYSA-N |

SMILES |

C1C(C(C(C1N2C=CC=NC2=O)N)O)CO |

SMILES canonique |

C1C(C(C(C1N2C=CC=NC2=O)N)O)CO |

Synonymes |

1-(2-amino-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone 1-AHHCP |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.